molecular formula C11H16N2 B1460863 (S)-4-(Piperidin-3-YL)aniline CAS No. 1196713-21-9

(S)-4-(Piperidin-3-YL)aniline

Cat. No. B1460863
CAS RN: 1196713-21-9
M. Wt: 176.26 g/mol
InChI Key: COUOFYDJUDASPJ-SNVBAGLBSA-N
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Description

3-(Piperidin-3-YL)aniline is a chemical compound with the molecular formula C11H16N2 . It’s used in various chemical industries .


Synthesis Analysis

While specific synthesis methods for “(S)-4-(Piperidin-3-YL)aniline” are not available, related compounds such as “(S)-3-(Boc-amino)piperidine” are used as intermediates for pigments and in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular weight of 3-(Piperidin-3-YL)aniline is 176.26 . For related compounds like “(S)-3-(Boc-amino)piperidine”, the molecular formula is C10H20N2O2 and the molecular weight is 200.282 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Piperidin-3-YL)aniline include its molecular formula, molecular weight, and structure . More specific properties like boiling point, melting point, and density are not available in the sources.

Scientific Research Applications

Anticancer Activity

A series of derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines have been evaluated for their in vitro anticancer activity against various human cells. These compounds, including structures related to (S)-4-(Piperidin-3-yl)aniline, demonstrate promising anticancer properties, as characterized by spectral data such as IR, H–NMR, mass spectrometry, and X-ray single crystal diffraction analysis (Subhash & Bhaskar, 2021).

Synthesis of Pharmaceutical Intermediates

An optimized synthesis route for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate has been developed, starting from 1-benzylpiperidin-4-one. This compound is a key intermediate in the synthesis of new-generation narcotic analgesics and novel classes of fentanyl analogues, highlighting the chemical's importance in pharmaceutical manufacturing processes (Kiricojevic et al., 2002).

Molecular Structure and Drug Design

New s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized, with their molecular structures investigated through X-ray crystallography combined with Hirshfeld and DFT calculations. This research provides insights into the intermolecular interactions controlling molecular packing, crucial for drug design and development (Shawish et al., 2021).

Insecticide Development

Novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives have been synthesized and tested for their selective insecticidal activities against pests. These findings demonstrate the potential of piperidine derivatives in developing new insecticides with novel modes of action (Shen, Wang, & Song, 2013).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This research contributes to understanding how such compounds can effectively prevent metal corrosion, an important consideration in materials science and engineering (Kaya et al., 2016).

properties

IUPAC Name

4-[(3S)-piperidin-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUOFYDJUDASPJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652394
Record name 4-[(3S)-Piperidin-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Piperidin-3-YL)aniline

CAS RN

1196713-21-9
Record name 4-[(3S)-Piperidin-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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